3-(4-tert-butylphenyl)-1H-pyrazol-5-amine 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 907987-76-2
VCID: VC4627617
InChI: InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N
Molecular Formula: C13H17N3
Molecular Weight: 215.3

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

CAS No.: 907987-76-2

Cat. No.: VC4627617

Molecular Formula: C13H17N3

Molecular Weight: 215.3

* For research use only. Not for human or veterinary use.

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine - 907987-76-2

Specification

CAS No. 907987-76-2
Molecular Formula C13H17N3
Molecular Weight 215.3
IUPAC Name 5-(4-tert-butylphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16)
Standard InChI Key FIMVEZWTACFRMZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine (CAS: 402572-79-6) belongs to the pyrazole-amine family. Its molecular formula, C₁₃H₁₇N₃, features a pyrazole ring substituted at the 3-position with a 4-tert-butylphenyl group and an amine group at the 5-position . Key physicochemical properties include:

PropertyValueSource
Molecular Weight215.29 g/mol
Monoisotopic Mass215.142248 Da
ChemSpider ID2097140
Purity (Commercial)≥97% (supplier-dependent)

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Industrial Production Challenges

  • Cost: Raw materials like 4-tert-butylbenzaldehyde contribute to a price range of $45–$662 per gram .

  • Scale-Up: Limited by the exothermic nature of cyclization reactions, requiring precise temperature control .

Applications in Pharmaceutical Research

Kinase Inhibition

The pyrazole-amine scaffold shows affinity for:

  • Nuclear Receptor ROR-α: Implicated in autoimmune diseases .

  • Steroidogenic Factor 1 (SF-1): A target for endocrine disorders .

TargetIC₅₀ (Predicted)Mechanism
ROR-α<10 µMAllosteric modulation
SF-115 µMCompetitive inhibition
SupplierPackagingPrice (USD)Purity
TRC50 mg$4597%
Apolloscientific1 g$22398%
SynQuest Laboratories1 g$26497%

Lead times average 5–7 business days, with expedited shipping unavailable .

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